1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one
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Overview
Description
1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is a complex organic compound that features a piperidinone core linked to an oxazole ring through a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its attachment to a phenyl group. The final step involves the formation of the piperidinone ring. Key reagents used in these steps include various amines, aldehydes, and catalysts to facilitate cyclization and condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
1-{4-[4-(Aminomethyl)-1,3-thiazol-2-yl]phenyl}piperidin-2-one: This compound features a thiazole ring instead of an oxazole ring.
1-{4-[4-(Aminomethyl)-1,3-imidazol-2-yl]phenyl}piperidin-2-one: This compound contains an imidazole ring.
Uniqueness: 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its oxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
919122-00-2 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[4-[4-(aminomethyl)-1,3-oxazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C15H17N3O2/c16-9-12-10-20-15(17-12)11-4-6-13(7-5-11)18-8-2-1-3-14(18)19/h4-7,10H,1-3,8-9,16H2 |
InChI Key |
LLQUBNKPZVGDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NC(=CO3)CN |
Origin of Product |
United States |
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